molecular formula C15H11ClFN5O3S3 B11380250 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

Cat. No.: B11380250
M. Wt: 459.9 g/mol
InChI Key: ZIEFHBXHLJXECA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide involves multiple stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product’s purity and yield .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells or pathogens . The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar compounds to 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide include other pyrimidine derivatives with sulfonyl and thiadiazolyl groups. These compounds share similar chemical properties and reactivity but may differ in their biological activities and applications. Some examples of similar compounds are:

Properties

Molecular Formula

C15H11ClFN5O3S3

Molecular Weight

459.9 g/mol

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methylsulfonyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C15H11ClFN5O3S3/c1-26-15-22-21-13(27-15)20-12(23)11-10(16)6-18-14(19-11)28(24,25)7-8-2-4-9(17)5-3-8/h2-6H,7H2,1H3,(H,20,21,23)

InChI Key

ZIEFHBXHLJXECA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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